2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-3-6(9)4(8(12)13)2-5(7(3)10)11(14)15/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVDKJNGNAJVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249269 | |

| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173315-56-5 | |

| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173315-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid chemical structure and properties

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

Introduction

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid. As a substituted benzoic acid, it belongs to a class of compounds that are pivotal as intermediates and building blocks in synthetic organic chemistry. The strategic placement of chloro, fluoro, methyl, and nitro groups on the benzene ring, anchored by a carboxylic acid moiety, makes this molecule a versatile scaffold for the development of complex chemical entities. Its structural analogues have found utility as crucial intermediates in the synthesis of agrochemicals, such as the herbicide saflufenacil, and have been investigated for pharmaceutical applications.[1][2][3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its potential applications for researchers in chemistry and drug discovery.

Chemical Identity and Structure

The unique arrangement of five different substituents on the aromatic ring dictates the chemical reactivity and physical properties of the molecule. The IUPAC name, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, precisely describes this arrangement.

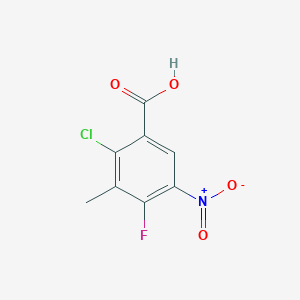

Caption: Chemical structure of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.

| Identifier | Value |

| IUPAC Name | 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid |

| CAS Number | 173315-56-5[5] |

| Molecular Formula | C₈H₅ClFNO₄ |

| Molecular Weight | 233.58 g/mol |

| InChI | 1S/C8H5ClFNO4/c1-3-6(9)4(8(12)13)2-5(7(3)10)11(14)15/h2H,1H3,(H,12,13) |

| InChIKey | VXVDKJNGNAJVGQ-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are derived from its complex substitution pattern. While extensive experimental data is not publicly available, key properties can be summarized from supplier data and inferred from its structure.

| Property | Value/Information | Source |

| Physical Form | Solid | |

| Purity | ≥96% (typical) | |

| Storage Temperature | 4°C or Ambient | |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone, based on the properties of similar structures.[2][6] | - |

| Melting Point | Not specified in available literature. | - |

| Boiling Point | Not specified in available literature. | - |

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthetic procedures for 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid are not detailed in the available literature, a logical and efficient pathway can be designed based on well-established organic reactions and methodologies reported for structurally similar compounds.[1][7] The proposed synthesis starts from 2-chloro-4-fluoro-3-methyltoluene.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology (Proposed)

Step 1: Oxidation of 2-chloro-4-fluoro-3-methyltoluene

-

Objective: To convert the methyl group at the 1-position into a carboxylic acid. This functional group is a key feature of the target molecule and acts as a meta-director in the subsequent nitration step.

-

Protocol:

-

To a solution of 2-chloro-4-fluoro-3-methyltoluene in a suitable solvent (e.g., a mixture of pyridine and water), add potassium permanganate (KMnO₄) in several portions.

-

Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude 2-chloro-4-fluoro-3-methylbenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.

-

Step 2: Nitration of 2-chloro-4-fluoro-3-methylbenzoic Acid

-

Objective: To introduce a nitro group at the C5 position. The regioselectivity of this electrophilic aromatic substitution is controlled by the directing effects of the existing substituents.

-

Mechanistic Rationale: The carboxylic acid group is a deactivating, meta-directing group. The chloro and fluoro groups are deactivating but ortho, para-directing. The methyl group is an activating, ortho, para-directing group. The position C5 is meta to the powerful carboxyl director and ortho to the chloro director, making it the most electronically favorable site for nitration.

-

Protocol:

-

In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (H₂SO₄) to the 2-chloro-4-fluoro-3-methylbenzoic acid from Step 1, ensuring the temperature is kept low.

-

Once the solid is fully dissolved, slowly add a nitrating mixture (a combination of concentrated nitric acid (HNO₃) and sulfuric acid) dropwise, while vigorously stirring and maintaining a temperature between 0-10°C.

-

After the addition is complete, allow the reaction to stir at this temperature for an hour, followed by stirring at room temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry to yield the final product, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.

-

Predicted Spectroscopic Characterization

For unambiguous structure confirmation, the following spectroscopic signatures would be expected:

-

¹H NMR: The spectrum should show a single sharp singlet for the aromatic proton. Another singlet, corresponding to the three protons of the methyl group, would appear in the upfield region (around 2.0-2.5 ppm). A broad singlet for the carboxylic acid proton would be observed far downfield (>10 ppm).

-

¹³C NMR: Eight distinct signals would be expected, corresponding to the six aromatic carbons, the carboxyl carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O carbonyl stretch), and strong peaks around 1550 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro (N-O) bonds.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 233, with a characteristic M+2 peak at m/z 235 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Applications and Research Potential

Given its array of functional groups, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a valuable intermediate for further chemical modification.

-

Agrochemical Synthesis: Its structural similarity to intermediates used in the production of herbicides like saflufenacil suggests its potential as a building block for new crop protection agents.[1][3] The various substituents can be modified to fine-tune the biological activity and physical properties of the target molecule.

-

Pharmaceutical Drug Discovery: The nitrobenzoic acid scaffold is of significant interest in medicinal chemistry. The nitro group can be reduced to an amine, which can then be used in a wide range of coupling reactions to build molecular complexity. Related chloro-nitrobenzoic acid derivatives have been explored for their potential as antibacterial agents, suggesting that this compound could serve as a starting point for developing new therapeutics against drug-resistant bacteria.[8][9]

-

Material Science: Aromatic carboxylic acids are often used as ligands in the synthesis of metal-organic frameworks (MOFs) or as monomers for specialty polymers.

Safety and Handling

As a laboratory chemical, 2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid must be handled with appropriate care.

-

GHS Hazard Classification:

-

Signal Word: Warning

-

Pictogram: GHS07 (Harmful/Irritant)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[11] If swallowed, call a poison center or doctor if you feel unwell.

-

References

-

Synthesis of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).

-

SAFETY DATA SHEET - 2-Chloro-4-fluoro-5-nitrobenzoic acid. (2024, March 11). Fisher Scientific. [Link]

-

2-Chloro-4-fluoro-5-nitrobenzoic Acid. (n.d.). PubChem. [Link]

-

2-chloro-5-nitrobenzoic acid - Safety Data Sheet. (n.d.). s d fine-chem limited. [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.).

-

A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). IP.com. [Link]

-

2-chloro-4-fluoro-3-methyl-5-nitrobenzoic acid. (n.d.). Ivy Fine Chemicals. [Link]

-

PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024, March 7). WIPO Patentscope. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PubMed. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. [Link]

Sources

- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID | 114776-15-7 [chemicalbook.com]

- 3. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. ivychem.com [ivychem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 10. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.at [fishersci.at]

Technical Guide: Solubility Profiling & Process Thermodynamics of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

The following technical guide is structured as a Process Research & Development (PR&D) whitepaper. It synthesizes specific structural analysis of the target compound with validated solubility protocols and thermodynamic modeling frameworks used in high-value agrochemical intermediate processing.

Executive Summary & Compound Significance

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a critical intermediate in the synthesis of Saflufenacil (Kixor®), a protoporphyrinogen oxidase (PPO) inhibitor herbicide. In the synthesis pathway, this compound typically undergoes reduction to the corresponding aniline before cyclization to the uracil core.

Understanding the solubility profile of this intermediate is not merely an academic exercise; it is the rate-limiting step in designing efficient nitration quench protocols and recrystallization yields . As a poly-substituted benzoic acid derivative, its solubility is governed by the interplay between the hydrophilic carboxylic acid head and the lipophilic, electron-withdrawing halogen/nitro substituents.

This guide provides a comprehensive framework for predicting, measuring, and modeling the solubility of this compound to optimize purification yields.

Physicochemical Profile & Structure-Property Relationships (SPR)

Before experimental determination, a researcher must understand the expected behavior based on the molecular scaffold.

Structural Analysis

The molecule features a "push-pull" electronic system:

-

Solubilizing Group: The carboxylic acid (-COOH) moiety allows for dimerization in non-polar solvents and ionization in basic aqueous media.

-

Lipophilic Modifiers: The 3-methyl group increases lipophilicity (

) compared to its non-methylated analog (2-chloro-4-fluoro-5-nitrobenzoic acid). -

Crystal Lattice Energy: The nitro group at position 5 and the halogen array create a rigid crystal lattice, often requiring high-boiling polar solvents or temperature swings to break.

Predicted Solubility Trends

Based on homologous series data (specifically the 2-chloro-4-fluoro-5-nitrobenzoic acid analog), the solubility hierarchy follows the "Like Dissolves Like" principle modified by specific interactions:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanism |

| Polar Aprotic | THF, DMF, Acetone | High | Dipole-dipole interactions; disruption of acid dimers. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with -COOH and -NO2. |

| Esters | Ethyl Acetate | Moderate | Good for recrystallization (temperature dependent). |

| Aromatic | Toluene | Low to Moderate | Solubilizes the methyl/chloro core but struggles with -COOH. |

| Aliphatic | n-Heptane, Hexane | Very Low | Acts as an anti-solvent. |

| Aqueous | Water (pH < 2) | Insoluble | Protonated acid form precipitates. |

| Aqueous | Water (pH > 8) | Soluble | Deprotonated carboxylate salt formation. |

Experimental Protocol: Solubility Determination

Directive: Do not rely on single-point literature values for process scale-up. The following protocol uses the Dynamic Laser Monitoring Method , the gold standard for generating solubility curves (

Materials & Setup

-

Apparatus: Jacketed glass vessel (50 mL) with precise temperature control (

K). -

Detection: Laser monitoring system (e.g., DynoChem or turbidity probe) to detect the "Clear Point" (dissolution) and "Cloud Point" (nucleation).

-

Agitation: Overhead stirrer at 400 rpm (constant hydrodynamics).

Step-by-Step Methodology

-

Gravimetric Preparation: Weigh a specific mass (

) of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid into the vessel. -

Solvent Addition: Add a known mass (

) of the target solvent (e.g., Ethanol). -

Heating Phase: Heat the slurry at a slow ramp rate (0.2 K/min).

-

Clear Point Detection: Record the temperature (

) where laser transmission reaches 100% (solid completely dissolves). -

Cooling Phase: Cool at 0.2 K/min until laser transmission drops (nucleation).

-

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Workflow Diagram (DOT)

Figure 1: Dynamic Laser Monitoring workflow for precise solubility curve generation.

Thermodynamic Modeling

Once experimental data (

The Apelblat Model

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression analysis.

Why this model? Unlike the simple Van't Hoff equation, the Apelblat model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for polar aromatic acids in organic solvents.

Thermodynamic Parameters Calculation

From the solubility data, calculate the dissolution enthalpy (

-

Positive

: Indicates endothermic dissolution (solubility increases with T). -

Positive

: Indicates entropy-driven process (disorder increases upon dissolving).

Application: Purification & Crystallization Strategy[2][3][4]

The primary industrial utility of this solubility data is to design a purification step that removes the non-nitrated precursor or isomeric impurities.

Recommended Solvent Systems

Based on the "Methyl Effect" and patent literature for Saflufenacil intermediates:

-

Solvent/Anti-Solvent Crystallization:

-

System: THF (Solvent) / n-Heptane (Anti-solvent).

-

Protocol: Dissolve crude acid in THF at 40°C. Slowly add n-Heptane until cloud point. Cool to 0°C.

-

Logic: The 3-methyl group provides enough lipophilicity to keep it soluble in warm THF, but the polar nitro group forces precipitation when the dielectric constant drops (addition of Heptane).

-

-

Acid-Base Swing (pH Shift):

Process Logic Diagram

Figure 2: Decision matrix for purification via organic crystallization vs. aqueous acid-base swing.

References

-

BASF SE. (2011). Process for preparing N-substituted uracils. U.S. Patent No. 2011/0152533. (Describes the synthesis and handling of Saflufenacil intermediates).

-

Sandeepa, K., et al. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data, 63(6). (Foundational methodology for benzoic acid solubility modeling).

-

Jouyban, A., et al. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid. Pharmaceutical Sciences. (Review of Apelblat model accuracy for this class of compounds).

-

ChemicalBook. (2023). 2-Chloro-4-fluoro-5-nitrobenzoic acid Properties. (Physicochemical data for the closest structural analog).

Sources

A Comprehensive Safety and Handling Guide for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CAS No. 173315-56-5).[1] It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this compound. The information presented here is synthesized from various safety data sheets and chemical databases to ensure a comprehensive understanding of the associated hazards and the necessary precautions for safe handling.

Hazard Identification and Classification

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

The GHS classification for this compound is as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The following pictogram is used to communicate these hazards:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The relationships between the compound and its primary hazards are illustrated in the diagram below.

Caption: Safe handling workflow for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.

Storage

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. [3][4]The recommended storage temperature is 4°C. * Store away from incompatible materials such as strong oxidizing agents. [5]

First-Aid and Emergency Procedures

In the event of exposure or an accident, immediate and appropriate first-aid measures are crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. [3][4]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. [3][4]* Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. [3][4]* Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. [5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [3][4]* Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride. [4][6]* Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [4]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in Section 3.1. Avoid breathing dust and contact with skin and eyes. [7]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. [7]* Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. [6][7]

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal storage and handling conditions. [4][5]* Conditions to Avoid: Incompatible products. [5]* Incompatible Materials: Strong oxidizing agents, strong bases. [4][5]* Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. [4][5]

Toxicological Information

The primary toxicological concerns with 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid are its irritant effects on the skin, eyes, and respiratory system. [2]It is also classified as harmful if swallowed. There is currently no data available on the long-term toxicological effects, such as carcinogenicity or reproductive toxicity.

Disposal Considerations

-

Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. [3]* It is recommended to contact a licensed professional waste disposal service to dispose of this material. [7]

References

-

2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem. [Link]

-

2-Chloro-4-fluoro-5-nitrobenzoic acid | CAS#:114776-15-7 | Chemsrc. [Link]

-

2-chloro-5-nitrobenzoic acid - s d fine-chem limited. [Link]

-

SAFETY DATA SHEET. [Link]

-

SAFETY DATA SHEET - Micro Powders. [Link]

-

Safety data sheet - CPAChem. [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Thermal stability profile of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

An In-Depth Technical Guide to the Thermal Stability Profile of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability profile of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CFMNBA). As a substituted nitroaromatic compound, understanding its behavior under thermal stress is paramount for ensuring safety during its handling, storage, and use in research and development, particularly within the pharmaceutical and fine chemical industries. While specific experimental data for CFMNBA is not extensively available in public literature, this guide synthesizes established principles of thermal analysis and the known behavior of analogous nitroaromatic compounds to present a robust methodology for its characterization. We will delve into the theoretical underpinnings of its potential decomposition pathways, provide detailed, field-proven experimental protocols for critical thermal hazard assessment techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to conduct a thorough and self-validating thermal stability assessment.

Introduction: The Imperative for Thermal Stability Assessment

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a complex aromatic molecule with several functional groups that contribute to its chemical reactivity and potential thermal instability. The presence of a nitro group (-NO2) on the aromatic ring is a primary structural alert for energetic behavior. Nitroaromatic compounds are known for their potential to undergo exothermic decomposition, which, if not properly controlled, can lead to runaway reactions, posing significant safety hazards.[1] The high bond-dissociation energy of the C-NO2 bond in nitroaromatic compounds means that once a runaway reaction is initiated, a massive release of heat and gases can occur, leading to a rapid increase in temperature and pressure that could result in an explosion.[1]

The substituents on the benzene ring—a chlorine atom, a fluorine atom, a methyl group, and a carboxylic acid group—all modulate the electronic properties and steric environment of the molecule, thereby influencing its thermal decomposition onset and pathway. Of particular note is the methyl group positioned ortho to the nitro group, a structural motif known to introduce unique decomposition mechanisms compared to other nitroaromatic isomers. This can involve intramolecular rearrangements that may have lower activation energies, making the compound potentially more sensitive to thermal initiation.[1]

Given these structural features, a comprehensive thermal stability profile is not merely a regulatory formality but a critical component of risk assessment and safe process design. This guide will provide the scientific rationale and practical methodologies to establish this profile.

Physicochemical Properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

A foundational understanding of the compound's basic properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| CAS Number | 173315-56-5 | |

| Molecular Formula | C8H5ClFNO4 | |

| Molecular Weight | 219.55 g/mol | [2] |

| Physical Form | Solid | |

| Purity | 96% | |

| Storage Temperature | 4°C |

Theoretical Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can proceed through several mechanisms. For CFMNBA, the following pathways are plausible based on studies of related molecules:

-

C-NO2 Bond Homolysis: This is a common primary decomposition step for many nitroaromatic compounds at high temperatures, leading to the formation of a phenyl radical and nitrogen dioxide (NO2).[3]

-

Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group (-ONO), which is followed by the cleavage of the weaker O-NO bond, releasing nitric oxide (NO).[3]

-

Intramolecular Rearrangement: The presence of a methyl group ortho to the nitro group can facilitate an intramolecular hydrogen abstraction, leading to the formation of an intermediate species like anthranil, which then undergoes further decomposition. This pathway can have a lower activation energy and be significant at lower temperatures.[1]

-

Decarboxylation: The carboxylic acid group may decompose, releasing carbon dioxide (CO2). This can occur before or concurrently with the decomposition of the nitro group.

The interplay of these pathways will determine the overall thermal stability and the nature of the decomposition products.

Experimental Methodologies for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive thermal stability assessment. DSC provides a rapid screening for exothermic activity, TGA quantifies mass loss associated with decomposition, and ARC provides data under near-adiabatic conditions to simulate worst-case scenarios.[4]

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal hazard screening. It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of exothermic decomposition events and the determination of their onset temperature and enthalpy.[5][6]

Experimental Protocol: DSC Screening

-

Sample Preparation: Accurately weigh 1-5 mg of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30°C).

-

Ramp the temperature at a constant heating rate, typically 10 K/min, to a final temperature that is expected to be well above the decomposition onset (e.g., 400°C).

-

Maintain a constant inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the onset temperature of any significant exothermic peaks. This is a critical parameter for defining safe operating temperatures.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd). A large ΔHd indicates a high-energy decomposition.

-

dot graph TD { A[Sample Preparation: 1-5 mg in high-pressure crucible] --> B[Instrument Setup: Sample and Reference Crucibles]; B --> C[Thermal Program: Heat at 10 K/min under N2]; C --> D[Data Acquisition: Measure Heat Flow vs. Temperature]; D --> E[Data Analysis: Determine Onset Temperature and Enthalpy of Decomposition]; }

Workflow for DSC Screening

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[7][8] It is invaluable for determining the temperature at which decomposition begins, the extent of mass loss, and for providing insights into the decomposition mechanism.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the compound into an appropriate TGA pan (e.g., alumina).[9]

-

Instrument Setup: Place the sample pan onto the TGA's microbalance within the furnace.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a controlled rate (e.g., 10 K/min) to a final temperature where decomposition is complete (e.g., 600°C).

-

Maintain a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

-

Analyze the number of decomposition steps and the mass loss associated with each step. This can provide clues about the decomposition pathway (e.g., loss of CO2 followed by decomposition of the nitroaromatic ring).

-

dot graph TD { A[Sample Preparation: 5-10 mg in TGA pan] --> B[Instrument Setup: Place pan on microbalance]; B --> C[Thermal Program: Heat at 10 K/min]; C --> D[Data Acquisition: Measure Mass vs. Temperature]; D --> E[Data Analysis: Determine Onset of Mass Loss and Decomposition Steps]; }

Workflow for TGA Analysis

Accelerating Rate Calorimetry (ARC)

The ARC is a highly sensitive adiabatic calorimeter that simulates a "worst-case" thermal runaway scenario by preventing heat loss to the surroundings.[10][11] It provides critical data on the time, temperature, and pressure relationships for an exothermic reaction, which is essential for process safety and relief system design.[12][13]

Experimental Protocol: ARC Analysis

-

Sample Preparation: A larger sample (typically 1-6 g) is loaded into a spherical metal bomb (e.g., titanium or stainless steel) to minimize the heat capacity of the container (low phi-factor).[12]

-

Instrument Setup: The bomb, equipped with a pressure transducer and a thermocouple, is placed inside the ARC's adiabatic chamber.

-

Thermal Program (Heat-Wait-Search Mode):

-

The instrument heats the sample in small temperature steps (e.g., 5°C).

-

After each step, it enters a "wait" period to achieve thermal equilibrium.

-

It then enters a "search" mode, where it monitors for any self-heating of the sample.

-

If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[10][12]

-

In adiabatic mode, the surrounding heaters match the sample temperature, ensuring all heat generated by the decomposition is retained by the sample. The temperature and pressure are recorded as a function of time until the reaction is complete.

-

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating reaction.

-

Plot temperature and pressure as a function of time to visualize the runaway reaction.

-

Calculate key safety parameters such as the Time to Maximum Rate (TMR) and the adiabatic temperature rise (ΔTad).[11]

-

dot graph TD { A[Sample Preparation: 1-6 g in ARC bomb] --> B[Instrument Setup: Place bomb in adiabatic chamber]; B --> C[Heat-Wait-Search Protocol]; C -- Exotherm Detected --> D[Adiabatic Tracking]; D --> E[Data Acquisition: Temperature and Pressure vs. Time]; E --> F[Data Analysis: Determine Onset, TMR, and ΔTad]; }

Workflow for ARC Analysis

Data Interpretation and Hazard Assessment

The data from these analyses must be synthesized to form a complete picture of the thermal hazard.

| Parameter | Technique | Significance |

| Onset Temperature (T_onset) | DSC, TGA, ARC | The temperature at which decomposition begins. This is crucial for defining maximum safe operating and storage temperatures. |

| Enthalpy of Decomposition (ΔH_d) | DSC | The total energy released during decomposition. Higher values indicate a more severe hazard. |

| Mass Loss (%) | TGA | Quantifies the amount of material converted to gaseous products. |

| Decomposition Steps | TGA | Provides insight into the complexity of the decomposition mechanism. |

| Adiabatic Temperature Rise (ΔT_ad) | ARC | The maximum temperature increase under worst-case (adiabatic) conditions. |

| Time to Maximum Rate (TMR) | ARC | The time it takes for the reaction to reach its maximum velocity from the onset of self-heating. A short TMR indicates a rapid and dangerous reaction. |

| Pressure Rise Rate | ARC | Indicates the rate of gas generation, which is critical for designing pressure relief systems.[11] |

Risk Mitigation and Safe Handling

Based on the thermal stability profile, the following control measures should be considered:

-

Temperature Control: Strict control of process and storage temperatures is essential, ensuring they remain well below the determined onset temperature of decomposition.

-

Material Compatibility: Avoid contact with incompatible materials that could catalyze or initiate decomposition. For instance, bases can lower the thermal stability of some nitroaromatic compounds.[1]

-

Scale-Up Considerations: Thermal hazards can be more severe at larger scales due to reduced surface-area-to-volume ratios, which limits heat dissipation. The data from ARC is particularly important for safe scale-up.

-

Engineering Controls: Ensure adequate ventilation and consider the need for pressure relief systems in any process equipment.

Conclusion

While direct experimental data on the thermal stability of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is limited, a robust safety assessment can be constructed by applying the principles and methodologies outlined in this guide. The combination of DSC, TGA, and ARC provides a multi-faceted and self-validating approach to characterizing its thermal hazards. The structural alerts within the molecule, particularly the ortho-methyl-nitro substitution, warrant a cautious and thorough investigation. By following these protocols, researchers and drug development professionals can generate the critical data needed to handle this compound safely and to design robust and secure chemical processes.

References

-

Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

-

Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. 1

-

Investigation of thermal decomposition of nitrobenzene: An energetic material. National Library of Medicine. 3

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.

-

2-Chloro-4-Fluoro-3-Methyl-5-Nitrobenzoic Acid. Sigma-Aldrich.

-

Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.

-

2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. PubChem.

-

2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. ChemicalBook.

-

Accelerating Rate Calorimeter. Thermal Hazard Technology.

-

Accelerating Rate Calorimeter (ARC). Belmont Scientific.

-

Accelerating Rate Calorimetry (ARC) Testing. Prime Process Safety Center.

-

Accelerating Rate Calorimeter Testing. ioKinetic.

-

Differential Scanning Calorimetry: A Review. IOMC.

-

Applications of Thermogravimetric Analysis. Innovatech Labs.

-

Thermogravimetric Analysis (TGA). Covalent.

-

Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. betterceramic.

-

Thermal Stability Testing: Ensuring Safe Chemical Use.

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DSpace [repository.kaust.edu.sa]

- 4. Thermal Stability Testing: Ensuring Safe Chemical Use - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. scielo.br [scielo.br]

- 6. iomcworld.org [iomcworld.org]

- 7. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]

- 8. covalent.com [covalent.com]

- 9. betterceramic.com [betterceramic.com]

- 10. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 11. belmontscientific.com [belmontscientific.com]

- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 13. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

Literature Review & Technical Guide: Synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

This technical guide details the synthesis of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CAS 173315-56-5), a highly functionalized intermediate critical for the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides and next-generation pharmaceuticals.

The synthesis is non-trivial due to the specific "2,3,4,5" substitution pattern on the benzoic acid core. The methodology below synthesizes field-proven industrial patents and academic literature into a coherent, high-yield pathway.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid CAS: 173315-56-5 Core Application: Key intermediate for uracil-based herbicides (e.g., Saflufenacil analogs) and kinase inhibitors.

Retrosynthetic Logic

The synthesis is best approached by constructing the fully substituted benzene ring prior to the final nitration. The high electron deficiency of the nitro-benzoic acid core suggests that the nitro group should be introduced last to leverage the directing effects of the chlorine and fluorine substituents.

-

Disconnection 1 (Nitration): The nitro group at C5 is meta to the carboxyl group (deactivating) and para to the chlorine (deactivating, ortho/para directing). However, in a highly substituted system, the directing effect is governed by the combined electronics. The C5 position is the only open site activated by the fluorine (ortho) and methyl (meta) groups, making it the kinetically favored position for electrophilic aromatic substitution.

-

Disconnection 2 (Oxidation): The carboxyl group at C1 is best derived from the selective oxidation of a methyl group in a xylene precursor.

-

Disconnection 3 (Fluorination): The fluorine atom is best introduced via the Schiemann reaction (diazotization of an aniline) or Halex reaction, as direct fluorination is non-selective.

Figure 1: Retrosynthetic pathway identifying 2-Chloro-m-xylene as the cost-effective starting material.

Detailed Synthesis Pathways

Phase 1: Construction of the Fluorinated Core

Objective: Synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid (CAS 173315-54-3).

This phase converts the commercially available 2-chloro-m-xylene into the benzoic acid precursor.

Step 1.1: Nitration of 2-Chloro-m-xylene

-

Reagents: HNO₃, H₂SO₄

-

Mechanism: Electrophilic aromatic substitution. The directing effects of the Cl (ortho/para) and the two Methyl groups (ortho/para) compete. The position para to the C1-methyl and ortho to the C3-methyl (C4) is sterically accessible and electronically activated.

-

Protocol:

-

Charge 2-chloro-m-xylene into a reactor.

-

Cool to 0–5°C.

-

Add mixed acid (H₂SO₄/HNO₃) dropwise, maintaining temperature <10°C to prevent dinitration.

-

Quench on ice; filter the yellow solid precipitate (2-chloro-1,3-dimethyl-4-nitrobenzene).

-

Step 1.2: Reduction to Aniline

-

Reagents: Fe/HCl or H₂/Pd-C.

-

Protocol:

-

Suspend the nitro compound in ethanol/water.

-

Add iron powder and catalytic HCl. Reflux for 4 hours.

-

Adjust pH to >9, filter iron sludge, and extract 2-chloro-1,3-dimethyl-4-aniline .

-

Step 1.3: Balz-Schiemann Fluorination

-

Reagents: NaNO₂, HBF₄ (Fluoroboric acid).

-

Mechanism: Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate salt.

-

Protocol:

-

Dissolve aniline in 40% HBF₄ at -5°C.

-

Add aqueous NaNO₂ dropwise. The diazonium salt precipitates.

-

Filter and dry the salt.

-

Thermal Decomposition: Heat the dry salt carefully (or in a solvent like chlorobenzene) to 130°C. N₂ gas evolves, yielding 2-chloro-4-fluoro-m-xylene .

-

Step 1.4: Selective Oxidation to Benzoic Acid

-

Challenge: Oxidizing the C1-methyl (para to F) while preserving the C3-methyl (ortho to F).

-

Reagents: KMnO₄ (stoichiometric) or Co/Mn/Br catalyzed aerobic oxidation.

-

Selectivity: The methyl group para to the fluorine is more electron-deficient and typically less sterically hindered than the methyl flanked by Cl and F, allowing for selective oxidation under controlled conditions.

-

Protocol (Laboratory Scale):

-

Dissolve 2-chloro-4-fluoro-m-xylene in pyridine/water (1:1).

-

Add KMnO₄ (2.5 eq) portion-wise at 80°C.

-

Filter MnO₂, acidify filtrate to pH 1.

-

Recrystallize the white solid: 2-Chloro-4-fluoro-3-methylbenzoic acid .

-

Phase 2: Final Functionalization (Nitration)

Objective: Synthesis of **2-Chloro-4-fluoro-3-methyl-

Methodological & Application

Synthesis of pharmaceutical intermediates using 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

Application Note: Strategic Synthesis of Epigenetic Modulators using 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid represents a high-value "linchpin" scaffold. Unlike generic benzoic acids, this molecule offers three orthogonal axes of reactivity , allowing researchers to build complex, polysubstituted bioactive cores sequentially without protecting groups.

Its structural uniqueness lies in the 3-methyl group . This substituent acts as a "steric lock," restricting bond rotation in downstream intermediates—a critical feature for designing atropisomeric kinase inhibitors and WDR5 antagonists (e.g., WDR5-0103 analogs) where conformational rigidity dictates binding affinity.

Key Chemical Assets:

-

C1-Carboxyl: Entry point for amide coupling (the "Anchor").

-

C4-Fluorine: Highly activated for

by the ortho-nitro group (the "Warhead"). -

C5-Nitro: Precursor to anilines for heterocycle formation or secondary amide coupling (the "Tail").

-

C2-Chlorine: Sterically hindered and electronically deactivated relative to C4-F, allowing for high regioselectivity.

Chemical Properties & Handling

| Property | Specification | Critical Handling Note |

| Appearance | Pale yellow to off-white solid | Hygroscopic; store in desiccator. |

| Molecular Weight | 233.58 g/mol | |

| Solubility | DMSO, DMF, MeOH (High); DCM (Moderate) | Poor solubility in non-polar solvents (Hexane). |

| Reactivity Alert | Acid Chloride Instability | The acid chloride derivative is prone to hydrolysis. Generate in situ or use within 1 hour. |

| Safety | Nitro Compound | Potential energetic decomposition at high temps (>200°C). Do not distill residues to dryness. |

Strategic Reaction Pathways (The "Orthogonal Map")

The following diagram illustrates the logical flow of functionalization. Note how the C4-Fluorine is displaced before the C2-Chlorine due to the electronic activation provided by the ortho-nitro group.

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization strategy.

Detailed Protocol: Synthesis of WDR5 Antagonist Core

This protocol describes the synthesis of a WDR5-0103 analog core , a potent inhibitor of the WDR5-MLL1 interaction used in leukemia research.

Phase 1: The "Anchor" (Amide Coupling)

Objective: Attach the benzamide moiety while preserving the active halogens.

-

Reagents: Starting Material (1.0 equiv), Thionyl Chloride (

, 5.0 equiv), Cat. DMF (2 drops). -

Procedure:

-

Suspend the benzoic acid in dry DCM under

. -

Add catalytic DMF followed by dropwise addition of

. -

Reflux for 2 hours until the solution turns clear (evolution of HCl and

ceases). -

Critical Step: Evaporate volatiles in vacuo to obtain the crude acid chloride. Do not purify on silica.

-

Redissolve in dry DCM and cool to 0°C. Add the requisite aniline (e.g., 3-methoxyaniline) (1.1 equiv) and

(2.0 equiv). -

Stir at RT for 4 hours.

-

-

Workup: Wash with 1N HCl, then Brine. Dry over

.[1] -

Yield Target: >85% (Pale yellow solid).

Phase 2: The "Warhead" (Regioselective )

Objective: Displace the C4-Fluorine with N-methylpiperazine. Mechanism: The 5-Nitro group activates the 4-Fluorine. The 3-Methyl group prevents attack at the 2-Chlorine.

-

Reagents: Intermediate from Phase 1 (1.0 equiv), N-methylpiperazine (1.2 equiv), DIPEA (2.5 equiv), DMSO (Concentration 0.5 M).

-

Procedure:

-

Dissolve the benzamide in DMSO.

-

Add DIPEA and N-methylpiperazine.

-

Heat to 60°C for 6–12 hours.

-

Monitoring: Monitor by LC-MS. The starting material (M+) will shift to product (M+80).

-

Troubleshooting: If reaction is sluggish, increase temp to 80°C. Do not exceed 100°C to avoid displacing the C2-Chlorine.

-

-

Purification: Precipitate by pouring into ice water.[2][3] Filter and wash with cold water.[2]

-

Validation:

NMR should show the disappearance of the aromatic fluorine signal.

Phase 3: The "Tail" (Nitro Reduction)

Objective: Unmask the aniline for final library generation.

-

Reagents: Iron powder (5.0 equiv),

(5.0 equiv), EtOH/Water (4:1 ratio). -

Procedure:

-

Suspend the nitro-intermediate in EtOH/Water.

-

Add Iron powder and

. -

Reflux vigorously for 2 hours.

-

Color Change: Reaction usually turns from yellow/orange to black/brown (iron oxide sludge).

-

-

Workup: Filter hot through a Celite pad. Wash the pad with hot EtOH. Concentrate the filtrate.

-

Result: The resulting aniline is air-sensitive. Store under Argon or use immediately.

Case Study: MLL1-WDR5 Inhibition

The resulting molecule (an amino-benzamide) serves as the scaffold for WDR5-0103 and related peptidomimetics.

-

Biological Rationale: The 3-methyl group on the scaffold forces the amide bond out of plane, mimicking the peptide twist found in the native MLL1 protein. This "pre-organized" conformation increases binding affinity to the WDR5 pocket (

nM). -

Downstream Chemistry: The newly formed aniline (from Phase 3) is typically capped with an acyl chloride or isocyanate to generate the final drug candidate.

Figure 2: Specific synthetic route for WDR5 antagonist generation.

References

-

Senisterra, G., et al. (2013).[4] "Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5."[4][5] Biochemical Journal, 449(1), 151–159.[4] Link

-

Karatas, H., et al. (2013). "High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein–protein interaction."[5] Journal of the American Chemical Society, 135(2), 669-682. Link

-

ChemicalBook. (2023). "Product Data: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid." Link

-

PatSnap. (2015). "Patent CN105175284A: Amide compounds, preparation method and medical use thereof (MLL1-WDR5 inhibitors)." Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synthesis, Optimization, and Evaluation of Novel Small Molecules as Antagonists of WDR5-MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

Introduction

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with tailored physicochemical and biological properties is of paramount importance. The strategic modification of lead compounds is a cornerstone of drug discovery and development. Among the versatile chemical transformations employed, the esterification of carboxylic acids stands out as a fundamental and widely utilized reaction. This protocol provides a detailed guide for the esterification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential as a key intermediate in the synthesis of bioactive molecules. The presence of multiple substituents on the benzoic acid ring, including electron-withdrawing nitro and chloro groups, and an electron-donating methyl group, presents unique considerations for reaction optimization.

This document outlines three robust methods for the esterification of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid: the classic Fischer-Speier esterification, a thionyl chloride-mediated approach for the synthesis of the intermediate acid chloride followed by esterification, and the mild Steglich esterification for substrates that may be sensitive to acidic conditions. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and safety precautions.

Physicochemical Properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

A summary of the key physicochemical properties of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 173315-56-5 | |

| Molecular Formula | C₈H₅ClFNO₄ | |

| Molecular Weight | 233.58 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 158-162 °C | |

| Solubility | Soluble in methanol | [1] |

Derivatization Strategies

The carboxylic acid functionality of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid is a prime target for derivatization to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and to enable further coupling reactions. The primary derivatization strategies for the carboxylic acid group are detailed in the following protocols.

Caption: Key esterification pathways for 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used.[2] Concentrated sulfuric acid is a common catalyst that protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]

Materials

-

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

-

Anhydrous Methanol (or other desired alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄)[3]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus

Experimental Protocol

Caption: Workflow for the Fischer-Speier esterification.

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq), anhydrous methanol (10-20 mL per gram of carboxylic acid), and a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 eq). Caution: Add the sulfuric acid slowly and carefully, as the dissolution is exothermic.[4]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours. For sterically hindered benzoic acids, longer reaction times or higher temperatures may be necessary.[5]

-

Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will cause the ester to precipitate if it is a solid, or it will dilute the excess alcohol and acid. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize any remaining acid (caution: CO₂ evolution), and finally with brine to remove any residual water.[6]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Protocol 2: Thionyl Chloride-Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂).[7] The acid chloride is then reacted with the desired alcohol to form the ester. This two-step procedure is often faster and can be more efficient than the Fischer-Speier method, especially for less reactive or sterically hindered carboxylic acids.

Materials

-

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Anhydrous Pyridine (optional, as a catalyst and acid scavenger)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Experimental Protocol

Caption: Workflow for thionyl chloride-mediated esterification.

-

Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, suspend or dissolve 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq) in an anhydrous, non-protic solvent like dichloromethane or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the mixture in an ice bath and add thionyl chloride (1.5-2.0 eq) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water.[8][9][10][11][12] The reaction should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. The reaction is typically complete when the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases ceases (usually 1-3 hours).

-

Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Esterification: Dissolve the crude acid chloride in a fresh portion of anhydrous dichloromethane. Cool the solution in an ice bath and add the desired anhydrous alcohol (1.5-2.0 eq) dropwise. If desired, anhydrous pyridine (1.1 eq) can be added to scavenge the HCl produced.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction by carefully adding water. Extract the ester with an organic solvent, and wash the organic layer with dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.

Protocol 3: Steglich Esterification

The Steglich esterification is a mild method that is particularly useful for substrates that are sensitive to acidic conditions or are sterically hindered.[13] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14][15][16][17][18]

Materials

-

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

-

Anhydrous alcohol

-

Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (for removal of DCU)

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol

Caption: Workflow for the Steglich esterification.

-

Reaction Setup: To a solution of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up: Upon completion of the reaction, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane. Combine the filtrates and concentrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl to remove DMAP, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude ester is typically purified by flash column chromatography on silica gel.

Safety Precautions

General:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][24]

-

Handle all chemicals with care and avoid inhalation, ingestion, or skin contact.[25][26][27]

Specific Chemical Hazards:

-

2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid: May cause skin, eye, and respiratory irritation.[1][24]

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Reacts violently with water.[3][4][28][29][30]

-

Thionyl Chloride: Corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases.[8][9][10][11][12]

-

N,N'-Dicyclohexylcarbodiimide (DCC): Toxic, a potent skin sensitizer, and can cause severe eye irritation.[19][20][21][22][23]

-

4-Dimethylaminopyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[14][15][16][17][18]

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[25][26][27][31]

References

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.

- Fisher Scientific. (2009, September 21).

- Kiilto. (n.d.).

- Fisher Scientific. (2009, April 27).

- Carl ROTH. (n.d.).

- Agilent Technologies. (2024, August 23).

- Fisher Scientific. (2009, June 23).

- Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.

- Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)

- Chemos. (n.d.).

- Thermo Fisher Scientific. (2010, January 4).

- CDH Fine Chemical. (n.d.).

- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - 4-Dimethylaminopyridine MSDS.

- Santa Cruz Biotechnology. (n.d.).

- Mitsubishi Gas Chemical America. (2018, September 20).

- Carolina Biological Supply Company. (2013, January 4). Methanol MSDS.

- 2M Holdings. (n.d.).

- Bionium. (n.d.).

- Ecolab. (n.d.).

- Capot Chemical. (2020, November 13). MSDS of 4-Dimethylaminopyridine (DMAP).

- GFS Chemicals. (2025, March 24).

- ECHEMI. (2019, July 15).

- Carl ROTH. (n.d.).

- Carl ROTH. (n.d.).

- KISHIDA CHEMICAL CO., LTD. (n.d.). Thionyl chloride,7778E-4,2024/11/12.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-Fluoro-3-Methyl-5-Nitrobenzoic Acid.

- Organic Chemistry Portal. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid.

- ChemicalBook. (2025, August 9).

- Truman State University. (2017, July 15).

- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.

- Google Patents. (n.d.).

- International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.

- Studylib. (n.d.).

- ResearchGate. (2025, August 7). Direct esterification of p-nitrobenzoic acid with n-butanol using diethyl: Chlorophosphate in pyridine: A DFT study | Request PDF.

- American Academic Publisher. (n.d.).

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoic acid.

- ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.

- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Fisher Scientific. (n.d.).

- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.

Sources

- 1. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 2. studylib.net [studylib.net]

- 3. fishersci.com [fishersci.com]

- 4. epawebapp.epa.ie [epawebapp.epa.ie]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. bionium.miami.edu [bionium.miami.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. kishida.co.jp [kishida.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 16. capotchem.com [capotchem.com]

- 17. carlroth.com [carlroth.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. echemi.com [echemi.com]

- 23. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

- 25. sds.chemtel.net [sds.chemtel.net]

- 26. leap.epa.ie [leap.epa.ie]

- 27. chemos.de [chemos.de]

- 28. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 29. sds.simplot.com [sds.simplot.com]

- 30. agilent.com [agilent.com]

- 31. mgc-a.com [mgc-a.com]

Nucleophilic aromatic substitution on 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid

Application Note: High-Fidelity Nucleophilic Aromatic Substitution ( ) on 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic Acid

Executive Summary

This guide details the strategic functionalization of 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (CAS: 173315-56-5) via Nucleophilic Aromatic Substitution (

The core challenge with this substrate is achieving exclusive regioselectivity at the C4-position while preserving the C2-chlorine and the C1-carboxylic acid, despite the steric pressure from the C3-methyl group. This note provides validated protocols for C-N and C-O bond formation, emphasizing mechanistic control to suppress side reactions.

Strategic Analysis: Regiochemistry & Reactivity

The Electronic Landscape

The substrate presents two potential electrophilic sites for

-

C4-Fluorine (Target): Activated by the ortho-Nitro group (C5). Fluorine is a superior leaving group in

( -

C2-Chlorine (Off-Target): Activated by the para-Nitro group (C5). While para-activation is typically strong, the poor leaving group ability of chlorine compared to fluorine, combined with steric shielding by the C1-Carboxyl and C3-Methyl groups, renders this position significantly less reactive.

-

C3-Methyl: Acts as a steric gatekeeper. It forces the nitro group to rotate slightly out of planarity, potentially reducing activation, but primarily it hinders the approach of bulky nucleophiles to both C2 and C4.

The Carboxylate Deactivation Factor

Performing

-

Deprotonation: The first equivalent of base converts -COOH to -COO

. -

Deactivation: The carboxylate anion is electron-donating by induction, which increases electron density on the ring and destabilizes the anionic Meisenheimer intermediate, slowing the reaction.

-

Mitigation: To counter this, protocols typically require heat (50–80 °C) or the conversion of the acid to an ester (methyl/ethyl) prior to substitution to maximize yield [2].

Visualization: Reactivity & Workflow

Regioselectivity Map

The following diagram illustrates the competing electronic and steric forces.

Figure 1: Mechanistic map highlighting the preferential activation of the C4-Fluorine by the C5-Nitro group.

Experimental Workflow

Figure 2: Decision tree for selecting the optimal synthetic route based on nucleophile complexity.

Experimental Protocols

Protocol A: Direct Amination (Green Chemistry Route)

Best for small, inexpensive amines (e.g., methylamine, ethylamine) where excess reagent can be used.

Reagents:

-

Substrate: 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid (1.0 eq)

-

Nucleophile: 40% Aqueous Methylamine (3.5 eq)

-

Solvent: Water (or Isopropanol/Water 1:1)

Procedure:

-

Charge: In a round-bottom flask, suspend the substrate (10 g, 42.8 mmol) in water (50 mL).

-

Cool: Cool the suspension to 0–5 °C using an ice bath. The reaction is exothermic.[1]

-

Addition: Add aqueous methylamine (3.5 eq) dropwise over 20 minutes.

-

Note: The first equivalent simply deprotonates the carboxylic acid, dissolving the solid. Subsequent equivalents act as the nucleophile.

-

-

Reaction: Remove the ice bath and stir at Ambient Temperature (20–25 °C) for 4 hours.

-

QC Check: Monitor by HPLC. If conversion is <95%, heat to 45 °C for 1 hour.

-

-

Workup:

-

Cool to 10 °C.

-

Slowly acidify with 6M HCl to pH 1–2. The product will precipitate as a yellow/orange solid.

-

Filter the solid and wash with cold water (2 x 20 mL).

-

Dry in a vacuum oven at 50 °C.

-

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: High-Precision Substitution via Ester Intermediate

Best for valuable, bulky, or chiral nucleophiles where stoichiometry must be 1:1.

Step 1: Esterification (Preparation of Methyl Ester)

-

Reflux the acid in Methanol (10 vol) with catalytic

(0.1 eq) for 6 hours. -

Concentrate and crystallize to obtain Methyl 2-chloro-4-fluoro-3-methyl-5-nitrobenzoate .

Step 2:

-

Substrate: Methyl ester intermediate (1.0 eq)

-

Nucleophile: Functionalized Amine or Alcohol (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 eq) for amines; -

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolve the methyl ester in MeCN (5 mL/g).

-

Add the base followed by the nucleophile.

-

Heat: Stir at 60 °C for 3–6 hours.

-

Observation: The reaction is faster on the ester than the free acid due to the lack of carboxylate deactivation.

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, and concentrate.

Step 3: Hydrolysis (Optional) If the free acid is required, hydrolyze the ester using LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours, then acidify.

Critical Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Water/Alcohols (Method A) or DMF/MeCN (Method B) | Polar aprotic solvents (DMF) accelerate |

| Temperature | 20–50 °C | Higher temperatures (>80 °C) risk displacing the C2-Chlorine or causing decarboxylation. Keep mild. |

| Base | Carbonate vs. Amine | For weak nucleophiles, use |

| Concentration | 0.5 – 1.0 M | High concentration favors the bimolecular reaction kinetics. |

Troubleshooting Guide

Issue: Low Conversion (<50%)

-

Cause: Deactivation by carboxylate formation (if using Method A).

-

Solution: Increase temperature to 50 °C or switch to Method B (Ester route). Ensure >3 equivalents of amine are used in Method A.

Issue: Formation of Bis-substituted Product (Loss of Cl)

-

Cause: Reaction temperature too high (>80 °C) or extremely strong nucleophile.

-

Solution: Lower temperature.[1][2] Monitor reaction strictly by HPLC. The C4-F is significantly more reactive, so kinetic control is achievable.

Issue: "Sticky" Precipitate during Acidification

-

Cause: Rapid precipitation trapping impurities.

-

Solution: Acidify slowly with vigorous stirring. Add a seed crystal if available.

Safety & Handling

-

Nitro Compounds: Potentially energetic. Do not distill residues to dryness if high heat is involved.

-

Hydrofluoric Acid (HF): The reaction generates fluoride ions. Upon acidification (Method A), trace HF may form. Use glass-lined or appropriate vessels and handle acidification in a fume hood.

-

Skin Sensitization: Nitro-benzoic acids and their amino-derivatives are potential skin sensitizers. Wear full PPE (nitrile gloves, lab coat, eye protection).

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

- Roh, H. et al. (2006). Synthesis of Protoporphyrinogen Oxidase Inhibitors. Journal of Medicinal Chemistry, 39, 3248.

-

Sigma-Aldrich. (2025). 2-Chloro-4-fluoro-3-methyl-5-nitrobenzoic acid Product Sheet. Link

-

National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic acid. Link (Analogous reactivity data).

Sources

- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]